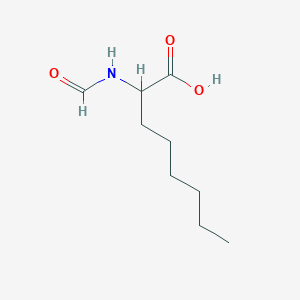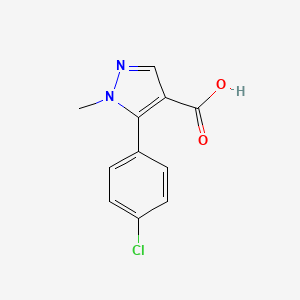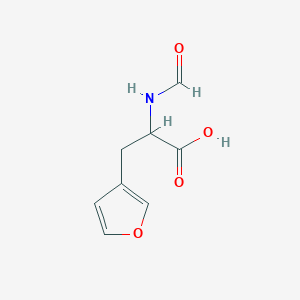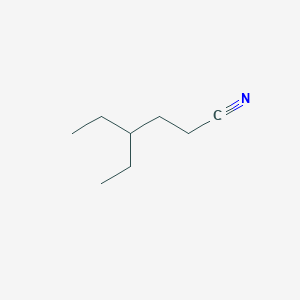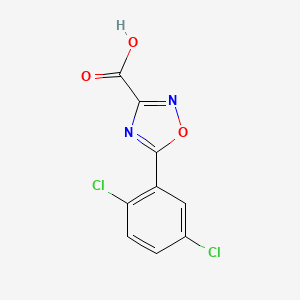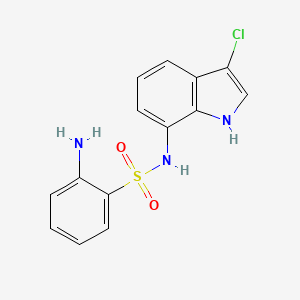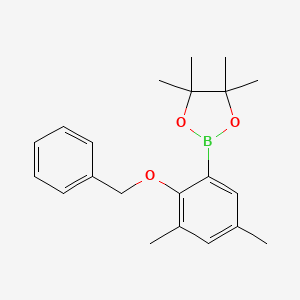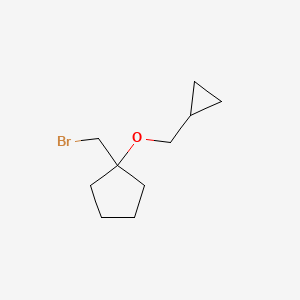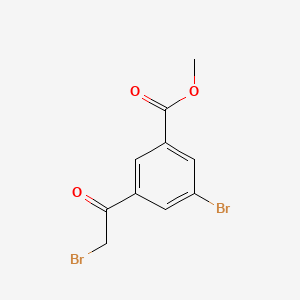![molecular formula C12H15N3O4S B15324120 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a bicyclic framework with a sulfonyl group attached to a nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[420]octane typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bicyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane: can be compared with other bicyclic compounds containing sulfonyl groups, such as:
Uniqueness
The presence of the nitrophenyl group in 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[420]octane imparts unique electronic and steric properties, distinguishing it from similar compounds
Eigenschaften
Molekularformel |
C12H15N3O4S |
|---|---|
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
7-(2-nitrophenyl)sulfonyl-3,7-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-9-7-13-6-5-10(9)14/h1-4,9-10,13H,5-8H2 |
InChI-Schlüssel |
DUUIXIHKLMAEGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2C1N(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


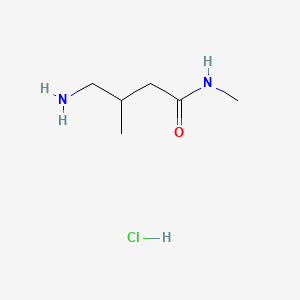

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
